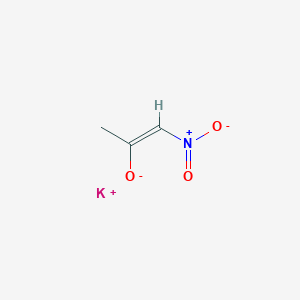
potassium N-oxido-2-oxopropanimine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium N-oxido-2-oxopropanimine oxide is a chemical compound with the CAS Number: 12542-75-5 . Its molecular weight is 141.17 . The IUPAC name for this compound is potassium (2-oxopropylidene)azanolate oxide .
Molecular Structure Analysis
The InChI code for potassium N-oxido-2-oxopropanimine oxide is 1S/C3H4NO3.K/c1-3(5)2-4(6)7;/h2H,1H3;/q-1;+1 . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación
High-Performance Energetic Materials
- Energetic Properties of N-Oxide Compounds : A study discusses the assembly of diverse N-O building blocks leading to high-performance energetic materials. Specifically, it highlights how potassium peroxomonosulfate acts as an efficient oxidizing agent, introducing the azoxy N-oxide functionality into energetic compounds, suggesting potential applications in energetic materials with excellent detonation properties (Jiaheng Zhang & J. Shreeve, 2014).
Nonlinear Optical Materials
- Potassium Titanyl Phosphate (KTP) for Photonic Devices : Research on potassium titanyl phosphate (KTP), a premier nonlinear optical material, indicates its exceptional waveguide figure-of-merit and its application in novel thin-film photonic devices. This highlights the strategic importance of potassium in enhancing the performance of nonlinear optical devices (M. Hagerman & K. Poeppelmeier, 1995).
Biomedical Applications
- Zinc Oxide Nanoparticles : Zinc oxide nanoparticles, often synthesized using potassium compounds as precursors, have shown promising results for biomedical applications, including drug delivery systems and antimicrobial activities. Their ability to generate reactive oxygen species and induce apoptosis makes them suitable for a wide range of medical applications (P. Mishra et al., 2017).
Environmental Treatment
- Potassium Ferrate for Water Treatment : Studies on potassium ferrate (K2FeO4) have demonstrated its effectiveness as an environmentally-friendly oxidant for the treatment of dyeing wastewater. Its unique properties allow for high removal efficiencies of turbidity, total suspended solids, and chemical oxygen demand, making it a potential alternative for water purification and reuse in textile processes (I. Ciabatti, F. Tognotti, & L. Lombardi, 2010).
Safety And Hazards
Propiedades
IUPAC Name |
potassium;(Z)-1-nitroprop-1-en-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO3.K/c1-3(5)2-4(6)7;/h2,5H,1H3;/q;+1/p-1/b3-2-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJXVOOFJAWOCG-OLGQORCHSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C[N+](=O)[O-])[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/[N+](=O)[O-])/[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4KNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
potassium N-oxido-2-oxopropanimine oxide | |
CAS RN |
12542-75-5 |
Source


|
| Record name | potassium N-oxido-2-oxopropanimine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(thiophen-2-yl)cyclopentanecarbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2998290.png)


![6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one](/img/structure/B2998295.png)
![3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2998299.png)

![N-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2998302.png)
![3-{[(3,4-Dimethoxyphenethyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B2998306.png)
![(3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride](/img/structure/B2998307.png)
![5-[(4Ar,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazine-4-carbonyl]pyridine-2-carbonitrile](/img/structure/B2998308.png)



